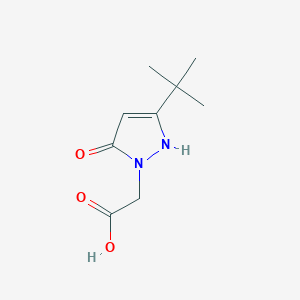
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid
描述
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C9H14N2O3 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid (CAS No. 1567019-09-3) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C11H18N2O3
- Molecular Weight : 226.27 g/mol
- Density : Not available
- Boiling Point : Not available
Biological Activity Overview
Research has indicated that compounds containing the pyrazole moiety exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has shown promise particularly in the context of cancer treatment.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings from various studies regarding its anticancer effects:
Case Studies
- Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with this compound led to significant apoptosis, suggesting its potential as an effective therapeutic agent against breast cancer.
- Melanoma Research : In UACC-257 melanoma cells, the compound exhibited potent antiproliferative activity, with an IC50 value indicating strong efficacy in inhibiting tumor growth.
- Colorectal Cancer Investigation : The effects on HT-29 cells showed that the compound could induce cell cycle arrest, further supporting its role as a potential anticancer agent.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly in cancerous cells, which may contribute to its antiproliferative effects.
- Inhibition of Tumor Growth : By targeting specific cellular pathways involved in tumor growth and survival, the compound shows promise in cancer therapy.
属性
IUPAC Name |
2-(5-tert-butyl-3-oxo-1H-pyrazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)6-4-7(12)11(10-6)5-8(13)14/h4,10H,5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSZTBFCDHSONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















